5-(4-Pentylphenyl)thiazol-2-amine
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Overview
Description
5-(4-Pentylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pentylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common approach is the reaction of α-haloketones with thiourea under basic conditions. For example, 4-pentylbenzaldehyde can be reacted with thiourea and a haloketone in the presence of a base such as sodium hydroxide to form the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Pentylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the phenyl group, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Pentylphenyl)thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-(4-Pentylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-(4-Pentylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H18N2S |
---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
5-(4-pentylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H18N2S/c1-2-3-4-5-11-6-8-12(9-7-11)13-10-16-14(15)17-13/h6-10H,2-5H2,1H3,(H2,15,16) |
InChI Key |
BCTHMVRZNXJWJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
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